molecular formula C15H19Cl3N2O3 B6525415 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride CAS No. 1177634-15-9

6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride

Cat. No.: B6525415
CAS No.: 1177634-15-9
M. Wt: 381.7 g/mol
InChI Key: WYFHPSCCEDUUIC-UHFFFAOYSA-N
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Description

6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, modified to enhance its biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methyl-2H-chromen-2-one.

    Chlorination: The hydroxyl group at the 6th position is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.

    Piperazine Introduction: The chlorinated intermediate is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to introduce the piperazine moiety.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-7-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-7-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3.2ClH/c1-17-2-4-18(5-3-17)9-10-6-15(20)21-14-8-13(19)12(16)7-11(10)14;;/h6-8,19H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFHPSCCEDUUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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